Isoxazole, 5-(2-benzofuranyl)-
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Overview
Description
Isoxazole, 5-(2-benzofuranyl)- is a heterocyclic compound that combines the structural motifs of isoxazole and benzofuran. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Benzofuran consists of a fused benzene ring and an oxygen atom in a five-membered ring. The combination of these two structures results in a compound with unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole, 5-(2-benzofuranyl)- typically involves a multistep process. One common method starts with the preparation of 5-chlorosalicylaldehyde, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions . Metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazole, 5-(2-benzofuranyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(2-benzofuranyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
Isoxazole, 5-(2-benzofuranyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Isoxazole, 5-(2-benzofuranyl)- is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of isoxazole, 5-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoxazole, 5-(2-benzofuranyl)- include other benzofuran and isoxazole derivatives, such as:
Benzoxazole derivatives: These compounds have a similar fused ring structure and exhibit various biological activities.
Isoxazole derivatives: These compounds share the isoxazole ring and have diverse applications in medicinal chemistry.
Uniqueness
Isoxazole, 5-(2-benzofuranyl)- is unique due to its combined structural motifs of isoxazole and benzofuran, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C11H7NO2 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H7NO2/c1-2-4-9-8(3-1)7-11(13-9)10-5-6-12-14-10/h1-7H |
InChI Key |
PBYBERRNJCUJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=NO3 |
Origin of Product |
United States |
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